molecular formula C12H36Si6 B1580885 Dodecamethylcyclohexasilane CAS No. 4098-30-0

Dodecamethylcyclohexasilane

Cat. No. B1580885
CAS RN: 4098-30-0
M. Wt: 348.92 g/mol
InChI Key: RTCLHEHPUHREBC-UHFFFAOYSA-N
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Description

Dodecamethylcyclohexasilane is


Scientific Research Applications

Ring Contraction and Derivatives Formation

Dodecamethylcyclohexasilane undergoes fascinating transformations under specific conditions. For instance, it can undergo ring contraction in the presence of aluminium chloride, leading to the formation of cyclopentasilane derivatives. These derivatives are pivotal for further chemical modifications and applications in synthesis and material science (Ishikawa & Kumada, 1969). This process demonstrates the compound's utility in generating more complex organosilicon structures.

Photolysis and Generation of Reactive Intermediates

Photolysis of dodecamethylcyclohexasilane is another area of interest, where ultraviolet light exposure results in the formation of dimethylsilylene species. These reactive intermediates play a crucial role in further chemical reactions, including insertions into silicon-hydrogen bonds, showcasing the compound's role in facilitating the synthesis of various silanes and polysilanes (Ishikawa & Kumada, 1972).

Synthesis of Functional Oligosilanes

The reaction of dodecamethylcyclohexasilane with metal chlorides offers a promising route to synthesize functional oligosilanes. This approach is significant for the development of materials with tailored properties, such as those used in electronics and photonics. The process highlights the compound's versatility in creating a variety of silicon-based materials with potential applications across multiple domains (Chernyavskii, Larkin, & Chernyavskaya, 2002).

Silicon Carbide Fiber Synthesis

A remarkable application of dodecamethylcyclohexasilane is in the synthesis of continuous silicon carbide fibers. These fibers exhibit high tensile strength and are crucial for reinforcing materials used in aerospace and automotive industries. The process involves the heat treatment of the organosilicon polymer derived from dodecamethylcyclohexasilane, demonstrating the compound's potential in advanced materials science (Yajima, Hayashi, & Omori, 1975).

Conformational Studies and Mesophase Formation

Additionally, dodecamethylcyclohexasilane's physical properties, such as its phase behavior, are of interest. Studies on its Raman spectrum have revealed information about its conformational equilibrium and phase transitions, important for understanding the material's behavior under different conditions. Such knowledge is vital for the development of materials with specific optical and mechanical properties (Bukalov, Leites, Antipova, & Dement'ev, 1994).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLHEHPUHREBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063297
Record name Dodecamethylcyclohexasilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecamethylcyclohexasilane

CAS RN

4098-30-0
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Dodecamethylcyclohexasilane
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Record name Dodecamethylcyclohexasilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
H Gilman, RA Tomasi - The Journal of Organic Chemistry, 1963 - ACS Publications
… the principal product, with dodecamethylcyclohexasilane (I) … , 4 the yield of dodecamethylcyclohexasilane was 33%, even … that the yields of dodecamethylcyclohexasilane are …
Number of citations: 68 pubs.acs.org
HL Carrell, J Donohue - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
Crystals of dodecamethylcyclohexasilane are monoclinic, space group A 2/a, with four molecules per unit cell having lattice parameters a= 14.026, b= 10.158, c= 18.168~ and fl= 109-0. …
Number of citations: 59 scripts.iucr.org
M Ishikawa, M Kumada - Journal of Organometallic Chemistry, 1972 - Elsevier
The UV photolysis of dodecamethylcyclohexasilane (I) in cyclohexane at ca. 45 proceeds readily will loss of dimethylsilylene species to give two of the lower homologs, viz, …
Number of citations: 143 www.sciencedirect.com
DW Larsen, BA Soltz, FE Stary… - The Journal of Physical …, 1980 - ACS Publications
A solid-state transition to a plastic-crystalline phase takes place at 350 K for [Si (CH3) 2] 6 (1) and at 234 K for [Si (CH3) 2] 6 (2). Molecular motion in the brittle and plastic phases of 1 …
Number of citations: 7 pubs.acs.org
R West, L Brough, W Wojnowski… - Inorganic …, 1979 - Wiley Online Library
Dodecamethylcyclohexasilane (Si6Me12) is a starting material for the syntheses of many fully or partially methylated linear or cyclic polysilanes.'This compound was first prepared in …
Number of citations: 38 onlinelibrary.wiley.com
H Stueger, G Fuerpass, T Mitterfellner… - …, 2010 - ACS Publications
The reactions of the chloropermethylcyclohexasilanes Si 6 Me 12−n Cl n (1; n = 1), 1,3-Cl 2 Si 6 Me 10 and 1,4-Cl 2 Si 6 Me 10 (2 and 3, respectively; n = 2), and 1,3,5-Cl 3 Si 6 Me 9 (4; …
Number of citations: 12 pubs.acs.org
G Tekautz, A Binter, K Hassler… - … : A European Journal of …, 2006 - Wiley Online Library
10.1002/cphc.200500417.abs The conformations of dodecamethylcyclohexasilane Si 6 Me 12 and undecamethylcyclohexasilane Si 6 Me 11 H have been investigated by ab initio …
RS Gohlke - Journal of the American Chemical Society, 1968 - ACS Publications
Figure 1, which indicates an approximately 20-fold increase in the mje 348 ion signalat an electron bombardment energy of 4 V as compared to the 80 V usu-ally used. We do not fix the …
Number of citations: 27 pubs.acs.org
FE Stary - The Journal of Physical Chemistry, 1980 - researchgate.net
A solid-state transition to a plastic-crystalline phase takes place at 350 K for [Si (CH)] g (1) and at 234 K for [Si (CH)],(2). Molecular motion in the brittle and plastic phases of 1 and 2 was …
Number of citations: 0 www.researchgate.net
H Stueger, G Fuerpass, J Baumgartner… - … für Naturforschung B, 2009 - degruyter.com
The monofunctionalized cyclohexasilanes XSi 6 Me 11 [X = -OH (2); -NH 2 (3)] are easily accessible from XSi 6 Me 11 and H 2 O/Et 3 N or NH 3 , respectively. The crystal structure of 2 …
Number of citations: 5 www.degruyter.com

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